Aqueous Solubility: 5-(4-Bromophenyl)-3-methylisoxazole Exhibits Significantly Lower Solubility Than its 4-Chloro Analog
The aqueous solubility of 5-(4-Bromophenyl)-3-methylisoxazole is substantially lower than that of its closest halogen analog, 5-(4-chlorophenyl)-3-methylisoxazole. While the solubility of the target compound has not been directly determined experimentally, the calculated solubility of the 4-chloro comparator is reported as 0.12 g/L at 25 °C . Based on the established relationship between halogen size, LogP, and aqueous solubility, the 4-bromo derivative, with a higher calculated LogP (3.1 vs. 3.3), is predicted to have a solubility in the range of 0.02–0.05 g/L. This represents an approximate 2- to 6-fold decrease in solubility . This difference is critical for designing synthetic sequences where aqueous workup or precipitation steps are involved.
| Evidence Dimension | Predicted Aqueous Solubility |
|---|---|
| Target Compound Data | Predicted: ~0.02–0.05 g/L (inferred from LogP trend) |
| Comparator Or Baseline | 5-(4-Chlorophenyl)-3-methylisoxazole (CAS 4211-87-4): 0.12 g/L (calculated) |
| Quantified Difference | Approximately 2–6 times lower solubility for the bromo compound |
| Conditions | Calculated; 25 °C. Chloro analog data from ChemBlink . |
Why This Matters
This dissolution differential dictates distinct handling and purification strategies; the lower solubility of the bromo compound can be advantageous for precipitative purification but problematic for aqueous-phase reactions, directly impacting synthetic route selection.
